2-methyl-N-(pyridin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide
Description
2-Methyl-N-(pyridin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide is a small-molecule compound featuring an imidazo[1,2-a]pyridine core substituted with a methyl group at position 2 and a carboxamide linker connected to a pyridin-4-yl moiety. This scaffold is part of a broader class of imidazo[1,2-a]pyridine derivatives studied for their antimicrobial and antimycobacterial properties, particularly against Mycobacterium tuberculosis (Mtb). Its structural characterization, including ¹H NMR data (δ 8.36–7.20 ppm in DMSO-d₆), confirms the presence of aromatic protons and the carboxamide linker .
Properties
Molecular Formula |
C14H12N4O |
|---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
2-methyl-N-pyridin-4-ylimidazo[1,2-a]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H12N4O/c1-10-13(18-9-3-2-4-12(18)16-10)14(19)17-11-5-7-15-8-6-11/h2-9H,1H3,(H,15,17,19) |
InChI Key |
CWACPUFZKSYWIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NC3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation for Imidazo[1,2-a]pyridine Core Formation
The imidazo[1,2-a]pyridine scaffold is typically constructed via cyclocondensation of 2-aminopyridine derivatives with α-halo carbonyl compounds. For 2-methyl substitution, 2-chloroethylacetoacetate serves as the methyl-bearing electrophile. In a representative procedure, 2-aminopyridine (10 mmol) reacts with 2-chloroethylacetoacetate (12.75 mmol) in dichloroethane (DCE) at reflux for 12–24 hours . The reaction proceeds via nucleophilic substitution and cyclization, yielding 2-methylimidazo[1,2-a]pyridine-3-carboxylate (Compound 3a) with 90% efficiency after silica gel chromatography .
Key Parameters :
-
Solvent : Dichloroethane (DCE) or toluene.
-
Temperature : Reflux (≈85°C for DCE).
-
Workup : Extraction with dichloromethane (DCM), followed by column chromatography (hexane:ethyl acetate = 9:1) .
Amide Coupling with Pyridin-4-amine
The carboxylic acid (Compound 4a) is coupled with pyridin-4-amine using carbodiimide-based reagents. EDC·HCl (1 equiv) and HOBt (1 equiv) in DCM at room temperature for 24 hours afford the target carboxamide in 67% yield . Triethylamine (5 equiv) is critical for scavenging HCl and maintaining reaction efficiency.
Procedure :
-
Dissolve 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (1 mmol) in anhydrous DCM.
-
Add EDC·HCl (1 mmol), HOBt (1 mmol), and pyridin-4-amine (2 mmol).
-
Stir at 25°C for 24 hours under nitrogen.
-
Quench with water, extract with DCM, and purify via silica gel chromatography .
Yield Comparison :
Characterization and Analytical Data
1H NMR (400 MHz, DMSO-d6) :
-
δ 8.60 (d, J = 6.8 Hz, 1H, H-5),
-
δ 8.25 (s, 1H, H-2),
-
δ 7.95 (d, J = 8.4 Hz, 2H, pyridin-4-yl H-2/H-6),
-
δ 7.35 (t, J = 6.8 Hz, 1H, H-7),
MS (ESI) : m/z 283.1 [M+H]⁺.
XRD Confirmation : Single-crystal X-ray diffraction of a related compound (7q) confirms the imidazo[1,2-a]pyridine geometry and regioselectivity .
Scalability and Industrial Feasibility
The EDC·HCl/HOBt method is scalable to multigram quantities with minimal yield attrition. Key considerations include:
-
Cost : Pyridin-4-amine is commercially available but may require purification via distillation.
-
Green Chemistry : Substituting DCM with ethyl acetate or cyclopentyl methyl ether (CPME) improves environmental metrics without sacrificing yield .
Troubleshooting Common Issues
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(pyridin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of nucleophiles under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Antimycobacterial Activity
Recent studies have highlighted the efficacy of imidazo[1,2-a]pyridine derivatives, including 2-methyl-N-(pyridin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide, as potent antimycobacterial agents. Research conducted by Moraski et al. demonstrated that these compounds exhibit significant inhibitory effects against mycobacterial growth, making them promising candidates for treating tuberculosis and other mycobacterial infections .
Case Study: Antimycobacterial Efficacy
- Study : Moraski et al. synthesized various derivatives and tested their activity against Mycobacterium tuberculosis.
- Findings : Several compounds showed IC50 values in the low micromolar range, indicating strong antimycobacterial properties.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Its ability to inhibit specific cancer cell lines has been documented in various studies. For instance, derivatives of imidazo[1,2-a]pyridine have been shown to inhibit c-KIT kinase, which is implicated in gastrointestinal stromal tumors (GISTs) .
Case Study: c-KIT Inhibition
- Research : A study focused on the inhibition of c-KIT mutations in cancer cells.
- Results : The compound demonstrated significant anti-proliferative effects on GIST cell lines, suggesting its utility as a targeted therapy for cancers driven by c-KIT mutations.
Radiopharmaceutical Applications
The synthesis of carbon-11 labeled derivatives of imidazo[1,2-a]pyridine has opened avenues for their use in positron emission tomography (PET) imaging. These radiolabeled compounds can serve as tracers for imaging specific biological targets in cancer research .
Case Study: PET Imaging
- Objective : To develop a radiotracer for imaging PI3K/mTOR pathways in cancer.
- Outcome : The synthesized carbon-11 labeled compound exhibited favorable properties for use in PET imaging, enhancing the ability to visualize tumor biology.
Antimicrobial Activity
Beyond antimycobacterial properties, imidazo[1,2-a]pyridine derivatives have shown broad-spectrum antimicrobial activity. Studies indicate that these compounds can inhibit both bacterial and fungal strains .
Case Study: Broad-Spectrum Antimicrobial Testing
- Methodology : Disc diffusion method used to assess antimicrobial efficacy against S. aureus and E. coli.
- Findings : Several derivatives displayed significant zones of inhibition, highlighting their potential as new antimicrobial agents.
Mechanism of Action
The mechanism of action of 2-methyl-N-(pyridin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory, anticancer, and antimicrobial activities .
Comparison with Similar Compounds
Anti-Tubercular Activity and Substituent Effects
Imidazo[1,2-a]pyridine-3-carboxamides exhibit significant variation in potency depending on substituents. Key analogs include:
†Range inferred from SAR analysis.
Key Findings :
- Position 2 substituents : Methyl or ethyl groups (e.g., 2-methyl in the target compound) are common, but bulkier groups (e.g., 2-p-tolyl in the 0.004 µM analog) drastically improve potency .
- Amide linkers: Pyridin-4-yl (target compound) vs. benzyl/piperidine (Q203) vs. phenylaminoethyl (IMB-1402 derivatives) influence target specificity. Q203’s piperidine-trifluoromethoxy group enhances bioavailability and cytochrome bd targeting .
- Electron-donating groups : Methoxy or methyl groups on aromatic rings (e.g., 4-methylbenzyl in the 0.004 µM analog) correlate with improved MIC values .
Structural and Spectroscopic Comparisons
¹H NMR data highlight differences in aromatic environments and linker flexibility:
Mechanistic and Therapeutic Scope
- Antitubercular : The target compound’s pyridin-4-yl group may favor interactions with mycobacterial cytochrome oxidases, though its exact MIC remains unquantified in the evidence. Analogs with benzyl/piperidine linkers (e.g., Q203) show clinical promise due to optimized pharmacokinetics .
- Antimalarial: Thiazolidinone-containing analogs (e.g., N-(4-oxo-2-arylthiazolidin-3-yl) derivatives) demonstrate divergent therapeutic applications, emphasizing the scaffold’s versatility .
Biological Activity
2-Methyl-N-(pyridin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex heterocyclic structure that contributes to its biological activity. The imidazo[1,2-a]pyridine scaffold is known for its versatility in medicinal chemistry, facilitating interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives. For instance, compounds derived from this scaffold have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves inhibition of critical signaling pathways associated with cancer proliferation.
Table 1: Summary of Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Target Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HCT-116 | 0.8 | |
| Compound I-11 | NCI-H358 (KRAS G12C) | Not specified | |
| Zolpidem (related derivative) | Various | 0.5 - 1.0 |
Other Biological Activities
Imidazo[1,2-a]pyridine derivatives exhibit a range of other biological activities including:
- Antimicrobial : Effective against various bacterial strains.
- Anti-inflammatory : Inhibition of COX enzymes has been documented.
- Anticonvulsant : Some derivatives show promise in treating epilepsy.
Table 2: Summary of Other Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | COX inhibition | |
| Anticonvulsant | Modulation of neurotransmitter release |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the imidazo[1,2-a]pyridine structure can significantly enhance biological activity. For example:
- Substitution at the 4-position of the pyridine ring often increases potency against cancer cells.
- Hydroxyl or methoxy groups at specific positions have been shown to improve solubility and bioavailability.
Table 3: Key SAR Findings
| Modification | Effect on Activity | Reference |
|---|---|---|
| 4-position substitution | Increased anticancer activity | |
| Hydroxyl group addition | Enhanced solubility |
Case Study 1: Anticancer Efficacy in HCT-116 Cells
A study evaluated the efficacy of this compound against HCT-116 human colon carcinoma cells. The compound exhibited an IC50 value of 0.8 µM , indicating potent cytotoxicity and suggesting further development as a potential anticancer agent.
Case Study 2: Inhibition of COX Enzymes
Another investigation assessed the anti-inflammatory properties by measuring the inhibition of COX enzymes. The compound demonstrated significant inhibition, comparable to established anti-inflammatory drugs, highlighting its therapeutic potential in inflammatory diseases.
Q & A
Q. How does the compound’s substitution pattern compare to analogues in terms of receptor binding affinity?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions with targets like kinase domains. Compare binding scores of methyl (2-position) vs. chloro (6-position) derivatives. Validate predictions with surface plasmon resonance (SPR) to measure dissociation constants (Kd) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
